
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is a synthetic organic compound belonging to the class of pyridones. This compound is characterized by its unique structure, which includes a pyridone ring substituted with ethyl, methyl, and butanamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted pyridone with butanoyl chloride to form the butanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the pyridone ring to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- N-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
- N-(4-Phenyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
Comparison: N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is unique due to the presence of the ethyl group at the 3-position of the pyridone ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Properties
CAS No. |
88061-29-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-(3-ethyl-6-methyl-2-oxo-1H-pyridin-4-yl)butanamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-6-11(15)14-10-7-8(3)13-12(16)9(10)5-2/h7H,4-6H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
DVIGRFMZKMSUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)NC(=C1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


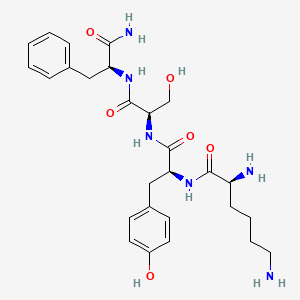

![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
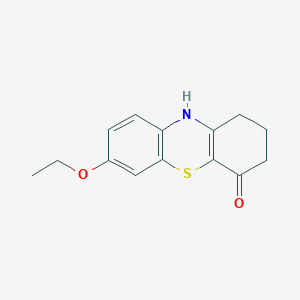
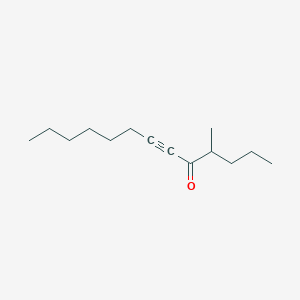

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
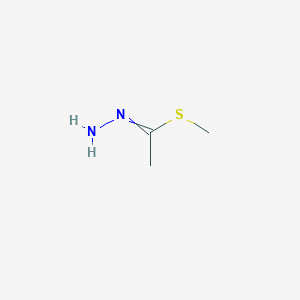
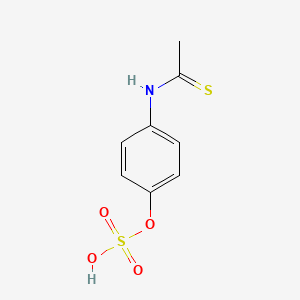
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
